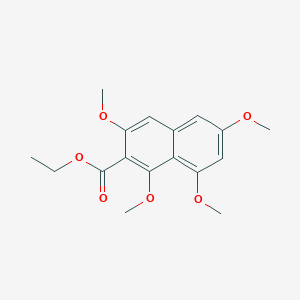

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate

Description

Ethyl 1,3,6,8-tetramethoxy-2-naphthoate (CAS 17276-03-8, molecular formula C₁₄H₁₆O₄) is a naphthalene derivative featuring methoxy groups at positions 1, 3, 6, and 8, and an ethyl ester at position 2. This compound is structurally characterized by a fully substituted naphthalene core, where the methoxy groups confer electron-donating properties, while the ester group enhances lipophilicity. It is primarily utilized in synthetic organic chemistry and materials science, though its biological activity remains understudied .

Properties

CAS No. |

17213-51-3 |

|---|---|

Molecular Formula |

C17H20O6 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3 |

InChI Key |

OJBVVJORRJKHMW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2,3,6,7-Tetramethoxynaphthalene (CAS 33033-33-9)

Functional Group Variants

Ethyl 1,3-Dihydroxy-6,8-dimethoxy-2-naphthoate

- Molecular Formula : C₁₃H₁₄O₆

- Substituents : Hydroxyl groups at positions 1 and 3, methoxy groups at 6 and 8, and an ethyl ester at position 2.

- Key Differences: The hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy groups, making this compound more soluble in polar solvents. This structural difference may enhance antioxidant activity, as seen in related flavonoid derivatives .

Methyl 1,4-Dihydroxy-2-naphthoate

- Substituents : Hydroxyl groups at positions 1 and 4, and a methyl ester at position 2.

5-Hydroxy-6,7,3',4'-Tetramethoxy Flavone

- Source : Isolated from Forsskaolea viridis ().

- Key Features : A flavone with tetramethoxy and hydroxyl groups.

- Relevance : Demonstrates antimicrobial and antioxidant activities, suggesting that methoxy-rich compounds may exhibit similar bioactivity. However, the target compound’s ester group and naphthalene core could alter its pharmacokinetic profile .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Utility : this compound’s ethyl ester group may facilitate its use in coupling reactions, as seen in the synthesis of pyrene-based ligands like Et₄TBAPy ().

Stability : The 1,3,6,8 substitution pattern may confer resistance to enzymatic degradation, analogous to the stability of 1,3,6,8-tetrachlorodibenzo-p-dioxin in fungal degradation studies ().

Bioactivity Potential: While direct evidence is lacking, structurally related methoxy-flavonoids exhibit antimicrobial and antioxidant properties, suggesting avenues for pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.